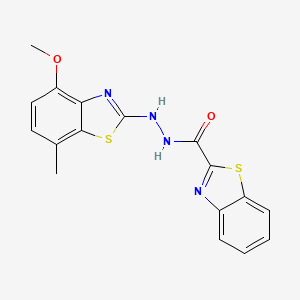

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

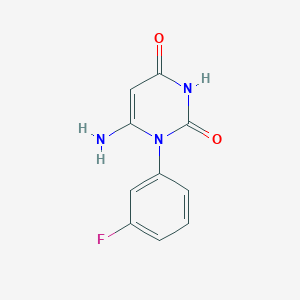

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, also known as MBTH, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Aplicaciones Científicas De Investigación

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities due to the unique structural properties of the benzothiazole moiety. These compounds are known for their antimicrobial, antiviral, anti-inflammatory, antidiabetic, anti-tumor, and anticancer activities. The structural variability of benzothiazole derivatives allows for significant biological activity, which is often enhanced by specific substitutions on the benzothiazole ring. The importance of these derivatives in medicinal chemistry is underscored by their presence in various bioactive molecules and pharmaceutical agents, making them a focal point in drug discovery and development processes (Bhat & Belagali, 2020).

Benzothiazole in Drug Discovery

The versatility of the benzothiazole scaffold has been explored in the development of chemotherapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. The literature review from 2010 to 2014 highlights the therapeutic potential of benzothiazole derivatives, emphasizing the importance of the 2-arylbenzothiazole moiety in cancer treatment. This review suggests an increasing significance of benzothiazole in drug discovery, pointing towards its potential in developing new therapies for various diseases (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Structural Modifications and Therapeutic Potential

Recent advancements in the structural modifications of benzothiazole and its conjugates have opened new avenues in the search for effective chemotherapeutics. These modifications aim at enhancing the biological profile and therapeutic efficacy of benzothiazole derivatives, particularly as antitumor agents. The review of structural modifications provides insights into the development of new benzothiazole-based compounds with potential clinical applications in cancer chemotherapy (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives also exhibit significant antimicrobial and antiviral activities. This mini-review emphasizes the potential of benzothiazole derivatives as candidates for developing new antimicrobial or antiviral agents, highlighting their action mechanisms against microorganisms or viruses. The review suggests that these derivatives, especially Schiff bases, azo dyes, and metal complexes, could play a crucial role in addressing global health concerns like multidrug-resistant pathogens and emerging diseases (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).

Mecanismo De Acción

Mode of Action

The mode of action of thiazole derivatives can vary widely, depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, again depending on their specific structures and the biological targets they interact with .

Pharmacokinetics

The ADME properties of thiazole derivatives can vary widely, depending on their specific structures .

Result of Action

The molecular and cellular effects of thiazole derivatives can include antimicrobial, antiretroviral, antifungal, and antineoplastic activities .

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

Propiedades

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c1-9-7-8-11(23-2)13-14(9)25-17(19-13)21-20-15(22)16-18-10-5-3-4-6-12(10)24-16/h3-8H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEGGMSSAHPOKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![2-(3-methoxyphenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2566742.png)

![6-(2-Methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2566751.png)

![N-(2,3-dimethylphenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2566754.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2566757.png)

![(1R,3R,6R,7R)-5,8-dioxa-2-azatricyclo[4.3.0.0^{3,7}]nonane](/img/structure/B2566760.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2566761.png)